
rac Fenfluramine Di-O-benzoyl-L-tartaric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac Fenfluramine Di-O-benzoyl-L-tartaric Acid” is a biochemical used for proteomics research . Its molecular formula is C30H30F3NO8 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C30H30F3NO8 . For a detailed structural analysis, you may need to refer to a chemistry database or resource.Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac Fenfluramine Di-O-benzoyl-L-tartaric Acid involves the protection of the amino group of Fenfluramine followed by the reaction with Di-O-benzoyl-L-tartaric Acid. The racemic mixture of Fenfluramine is used to obtain the racemic mixture of the final compound.", "Starting Materials": [ "Fenfluramine", "Di-O-benzoyl-L-tartaric Acid", "Sodium hydroxide", "Benzoyl chloride", "Methanol", "Ethanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Fenfluramine is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of Fenfluramine.", "The amino group of Fenfluramine is protected by reacting with benzoyl chloride in the presence of a base such as sodium hydroxide.", "The protected Fenfluramine is then reacted with Di-O-benzoyl-L-tartaric Acid in ethanol to form the Di-O-benzoyl-L-tartaric Acid salt of Fenfluramine.", "The product is isolated by filtration and washed with ethanol and diethyl ether.", "The product is then treated with hydrochloric acid to obtain the racemic mixture of Fenfluramine Di-O-benzoyl-L-tartaric Acid." ] } | |
CAS No. |
895166-16-2 |
Molecular Formula |
C30H30F3NO8 |
Molecular Weight |
589.564 |
IUPAC Name |
(2R,3R)-2,3-dibenzoyloxybutanedioic acid;N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C18H14O8.C12H16F3N/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h1-10,13-14H,(H,19,20)(H,21,22);4-6,8-9,16H,3,7H2,1-2H3/t13-,14-;/m1./s1 |
InChI Key |
XTZKNTOIQQWXMS-DTPOWOMPSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Synonyms |
N-Ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine Di-O-benzoyl-L-tartaric Acid; N-Ethyl-α-methyl-m-(trifluoromethyl)phenethylamine Di-O-benzoyl-L-tartaric Acid; Acino Di-O-benzoyl-L-tartaric Acid; Adipomin Di-O-benzoyl-L-tartaric Acid; Obedrex Di |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




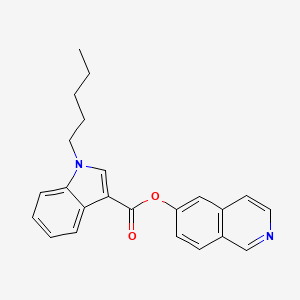
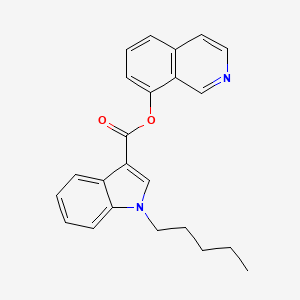
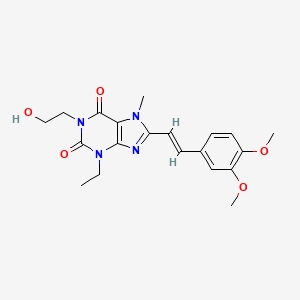
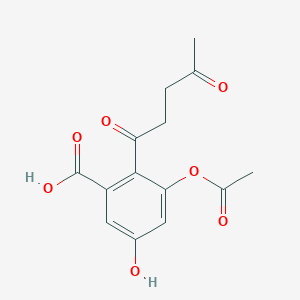
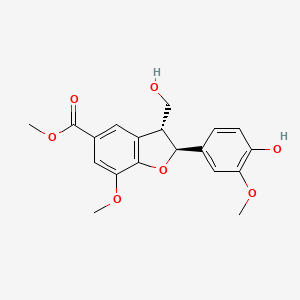
![[(1S,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B568750.png)


